molecular formula C11H10O5 B11884952 8-Methoxy-4-oxochroman-6-carboxylic acid

8-Methoxy-4-oxochroman-6-carboxylic acid

Cat. No.: B11884952
M. Wt: 222.19 g/mol
InChI Key: WGMQVAAHSMIACH-UHFFFAOYSA-N
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Description

8-Methoxy-4-oxochroman-6-carboxylic acid is a high-purity chemical compound with a molecular formula of C11H10O5 and a molecular weight of 222.19 g/mol . This compound is known for its unique blend of properties, making it an invaluable asset for research and development in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-4-oxochroman-6-carboxylic acid typically involves the use of specific organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions: 8-Methoxy-4-oxochroman-6-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions are carefully controlled to achieve the desired transformations .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or alkanes .

Mechanism of Action

The mechanism of action of 8-Methoxy-4-oxochroman-6-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or activate specific receptors, resulting in changes in cellular functions .

Comparison with Similar Compounds

  • 8-Methoxycoumarin-3-carboxamides
  • 4-Hydroxycoumarin
  • 7-Methoxycoumarin

Comparison: Compared to similar compounds, 8-Methoxy-4-oxochroman-6-carboxylic acid stands out due to its unique structural features and reactivity. Its methoxy and carboxylic acid functional groups provide distinct chemical properties, making it suitable for specific applications that other compounds may not fulfill .

Properties

Molecular Formula

C11H10O5

Molecular Weight

222.19 g/mol

IUPAC Name

8-methoxy-4-oxo-2,3-dihydrochromene-6-carboxylic acid

InChI

InChI=1S/C11H10O5/c1-15-9-5-6(11(13)14)4-7-8(12)2-3-16-10(7)9/h4-5H,2-3H2,1H3,(H,13,14)

InChI Key

WGMQVAAHSMIACH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1OCCC2=O)C(=O)O

Origin of Product

United States

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